N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a complex organic compound with potential applications in medicinal chemistry and materials science. The compound features a unique structure that includes a thiophene ring and an ethanediamide backbone, which may confer specific biological activities and chemical reactivity.
This compound can be classified under the category of organic compounds, specifically as an amide due to the presence of the ethanediamide functional group. It is also characterized by its thiophene and phenylethyl substituents, which are significant for its chemical properties and potential interactions. The compound's molecular formula is , and it has a molecular weight of approximately 318.4 g/mol .
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide typically involves several steps, including the preparation of intermediates and their subsequent coupling to form the final product. Common methods include:
In industrial settings, large-scale production may employ batch reactors with automated systems to monitor reaction parameters like temperature, pressure, and concentration, enhancing scalability and efficiency .
The molecular structure of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide can be represented using various structural notations:
InChI=1S/C16H18N2O3S/c1-10(2)18-14(19)13(21)12(20)11(3)15(18)22-16(4)5-6-7-8-9-17/h5-9,12,20H,10H2,1-4H3,(H,19,21)
CC(NC(=O)C(=O)NCC(O)c1cccs1)c1ccccc1
The compound's structural features include:
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide can participate in various chemical reactions:
The mechanism of action for N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. This characteristic makes it a candidate for drug development aimed at various therapeutic areas .
While specific physical properties such as density and boiling point are not readily available, some general properties include:
Key chemical properties include:
The compound's stability under different pH conditions and temperatures would be crucial for its application in biological systems .
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide has several scientific uses:
This comprehensive overview highlights the significance of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide in various fields of research and development, emphasizing its potential applications based on its unique chemical structure and properties.
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5